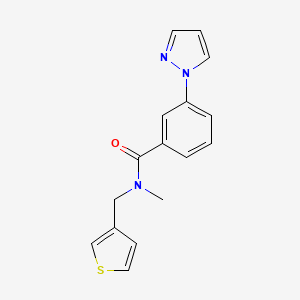

N-methyl-3-(1H-pyrazol-1-yl)-N-(3-thienylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction between hydrazines and β-dicarbonyl compounds or their equivalents. Specific methodologies for synthesizing N-methyl-3-(1H-pyrazol-1-yl)-N-(3-thienylmethyl)benzamide may involve steps such as nucleophilic substitution, amidation, and cyclization reactions to introduce the pyrazole ring and the thiophene moiety into the benzamide backbone. While the exact synthesis route for this compound is not detailed in the provided literature, similar compounds have been synthesized through comparable methods, indicating the importance of optimizing reaction conditions for yield and purity (Kumara et al., 2018).

Molecular Structure Analysis

Molecular structure analysis, typically performed through X-ray crystallography, provides insights into the conformation, bond lengths, and angles, crucial for understanding the compound's reactivity and interaction potential. For compounds related to N-methyl-3-(1H-pyrazol-1-yl)-N-(3-thienylmethyl)benzamide, studies have shown that dihedral angles between the pyrazole and adjacent rings can significantly influence molecular conformation, affecting its physical and chemical properties (Kumara et al., 2018).

Chemical Reactions and Properties

The reactivity of N-methyl-3-(1H-pyrazol-1-yl)-N-(3-thienylmethyl)benzamide could be influenced by the presence of functional groups such as the pyrazole ring and the thiophene moiety. These structures may undergo various chemical reactions, including electrophilic substitution and nucleophilic addition, depending on the surrounding chemical environment and catalysts used. While specific reactions for this compound are not detailed, its chemical behavior is expected to be similar to related benzamide derivatives (Ito et al., 1983).

Physical Properties Analysis

The physical properties of N-methyl-3-(1H-pyrazol-1-yl)-N-(3-thienylmethyl)benzamide, such as solubility, melting point, and thermal stability, are crucial for its application in different fields. These properties are often determined by the compound's molecular structure, particularly the arrangement and type of functional groups present. Related research indicates that pyrazole derivatives exhibit a range of physical properties influenced by their molecular structures, suggesting that similar analyses would be relevant for this compound (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties of N-methyl-3-(1H-pyrazol-1-yl)-N-(3-thienylmethyl)benzamide, including acidity, basicity, and reactivity towards various reagents, are essential for predicting its behavior in chemical processes and biological systems. The presence of the pyrazole ring, known for its electron-donating and -withdrawing effects, alongside the thiophene and benzamide groups, could impart unique chemical properties to the compound, affecting its potential applications and interactions (Sayed et al., 2012).

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of novel compounds, including derivatives of benzamide and pyrazole, play a significant role in expanding the chemical and pharmacological landscape. For instance, research has led to the development of new series of supramolecular gelators, such as N-(thiazol-2-yl)benzamide derivatives, which show potential for application in material science due to their gelation behavior and stability in various solvents (Yadav & Ballabh, 2020). Similarly, pyrazole derivatives have been synthesized and characterized, revealing their structural conformations and potential for further chemical applications (Kumara et al., 2018).

Antimicrobial and Antiviral Activities

Several studies have focused on the antimicrobial and antiviral potentials of benzamide and pyrazole derivatives. For example, benzamide-based 5-aminopyrazoles have shown remarkable activity against the avian influenza virus, highlighting their potential as antiviral agents (Hebishy et al., 2020). Other compounds in this chemical class have been evaluated for their antimycobacterial properties, suggesting a potential role in combating tuberculosis (Nayak et al., 2016).

Potential Antipsychotic Agents

The exploration of novel antipsychotic agents has also been a significant area of research. Derivatives of pyrazole have been investigated for their antipsychotic-like profile in behavioral animal tests, contributing to the development of potential new treatments for psychiatric disorders (Wise et al., 1987).

properties

IUPAC Name |

N-methyl-3-pyrazol-1-yl-N-(thiophen-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-18(11-13-6-9-21-12-13)16(20)14-4-2-5-15(10-14)19-8-3-7-17-19/h2-10,12H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOGIFROMVMIEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CSC=C1)C(=O)C2=CC(=CC=C2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-3-(1H-pyrazol-1-yl)-N-(3-thienylmethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-cyclohexylethyl)thio]-1H-benzimidazole](/img/structure/B5558711.png)

![2-[(4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5558730.png)

![8-fluoro-N-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-quinolinecarboxamide](/img/structure/B5558732.png)

![4-[(dimethylamino)sulfonyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5558740.png)

![N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5558741.png)

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5558744.png)

![N-[3-cyano-5-ethyl-4-(2-furyl)-6-propyl-2-pyridinyl]acetamide](/img/structure/B5558766.png)

![2-ethyl-N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5558773.png)

![3-{[4-(6-ethyl-4-pyrimidinyl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5558796.png)

![6-({methyl[(2-phenyl-1,3-thiazol-4-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5558799.png)

![2-{1-cyclopentyl-4-[8-(trifluoromethyl)-4-quinolinyl]-2-piperazinyl}ethanol](/img/structure/B5558806.png)

![1-(cyclopropylcarbonyl)-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinecarboxamide](/img/structure/B5558811.png)